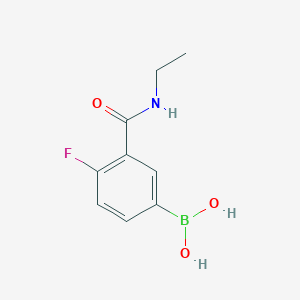

3-(Ethylcarbamoyl)-4-fluorophenylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[3-(ethylcarbamoyl)-4-fluorophenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BFNO3/c1-2-12-9(13)7-5-6(10(14)15)3-4-8(7)11/h3-5,14-15H,2H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAEYNRHYQQRDHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)F)C(=O)NCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70660231 | |

| Record name | [3-(Ethylcarbamoyl)-4-fluorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70660231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874219-20-2 | |

| Record name | B-[3-[(Ethylamino)carbonyl]-4-fluorophenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874219-20-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [3-(Ethylcarbamoyl)-4-fluorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70660231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: 3-(Ethylcarbamoyl)-4-fluorophenylboronic Acid

Advanced Building Blocks for Medicinal Chemistry & Lead Optimization

Executive Summary

3-(Ethylcarbamoyl)-4-fluorophenylboronic acid (CAS: 874219-20-2) represents a high-value structural motif in modern drug discovery, specifically within the "F-scan" and fragment-based design paradigms.[1] This compound combines three critical functionalities: a boronic acid handle for cross-coupling or reversible covalent binding, a fluorine atom for metabolic blocking and pKa modulation, and an ethyl amide side chain that offers hydrogen-bonding capability and hydrophobic bulk.

This guide details the structural properties, synthesis logic, and optimized cross-coupling protocols for this compound, targeting researchers engaged in the development of protease inhibitors, kinase modulators, and biaryl drug scaffolds.

Chemical Profile & Specifications

| Property | Specification |

| IUPAC Name | [3-(Ethylcarbamoyl)-4-fluorophenyl]boronic acid |

| CAS Number | 874219-20-2 |

| Molecular Formula | C₉H₁₁BFNO₃ |

| Molecular Weight | 211.00 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in DMSO, MeOH, DMF; sparingly soluble in water |

| pKa (Boronic Acid) | ~7.8–8.2 (Modulated by electron-withdrawing F and Amide) |

| Storage | 2–8°C, under inert atmosphere (Ar/N₂); hygroscopic |

Structural Insight: The ortho-relationship between the fluorine (C4) and the amide (C3) creates a specific electronic environment.[1] The fluorine atom withdraws electron density, lowering the pKa of the amide proton, potentially strengthening hydrogen bond interactions with target proteins. Meanwhile, the boronic acid at C1 is meta to the withdrawing amide and para to the fluorine, creating a push-pull system that influences the rate of transmetallation in Suzuki-Miyaura couplings.

Synthesis Strategy & Production

While direct lithiation is hazardous due to the acidic amide proton, the most robust synthesis route utilizes Miyaura Borylation of a halogenated precursor. This approach ensures functional group tolerance and scalability.

Retrosynthetic Analysis

-

Target: this compound.

-

Immediate Precursor: 5-Bromo-2-fluoro-N-ethylbenzamide.

Step-by-Step Synthesis Protocol

Phase 1: Amide Coupling (Precursor Synthesis)

-

Reagents: 5-Bromo-2-fluorobenzoic acid (1.0 eq), Ethylamine hydrochloride (1.2 eq), HATU (1.2 eq), DIPEA (3.0 eq).[1]

-

Solvent: DMF (Anhydrous).[1]

-

Procedure:

-

Dissolve acid in DMF at 0°C.

-

Add DIPEA and HATU; stir for 15 min to activate the carboxylate.

-

Add Ethylamine HCl. Warm to RT and stir for 4–6 hours.

-

Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine/DIPEA), sat. NaHCO₃, and brine. Dry over Na₂SO₄.[3]

-

Yield: Typically >85% of 5-bromo-2-fluoro-N-ethylbenzamide.[1]

-

Phase 2: Miyaura Borylation (Active Catalyst Generation)

-

Reagents: Aryl bromide precursor (1.0 eq), Bis(pinacolato)diboron (B₂pin₂, 1.1 eq), KOAc (3.0 eq).[1]

-

Solvent: 1,4-Dioxane (degassed).[1]

-

Procedure:

-

Combine aryl bromide, B₂pin₂, and KOAc in a reaction vessel.

-

Purge with Argon for 10 min.

-

Add Pd catalyst and Dioxane.

-

Heat at 90°C for 12 hours.

-

Critical Step (Hydrolysis): The reaction yields the pinacol ester. To obtain the free boronic acid, treat the crude ester with NaIO₄/NH₄OAc in Acetone/Water, followed by acidic workup.

-

Caption: Figure 1. Modular synthesis pathway utilizing Miyaura borylation to install the boron moiety while preserving the sensitive fluoro-amide architecture.[1]

Application: Optimized Suzuki-Miyaura Coupling

The electron-deficient nature of the 4-fluoro ring can make the oxidative addition step facile, but the boronic acid stability (protodeboronation) is a concern under highly basic conditions.[1] The following protocol is optimized for high yields with heteroaryl halides.

Protocol: Palladium-Catalyzed Cross-Coupling

Objective: Coupling of this compound with a heteroaryl chloride (R-Cl).[1]

-

System Setup: Use a microwave vial or sealed pressure tube.

-

Stoichiometry:

-

Catalyst System:

-

Solvent: 1,4-Dioxane/Water (4:1 ratio).[1] The water is crucial for the boronate activation.

-

Conditions: 80°C (oil bath) or 100°C (Microwave, 30 min).

Self-Validating Check:

-

Color Change: Reaction mixture should turn black (Pd black precipitation) only after completion. Early precipitation indicates catalyst death (add more ligand).[1]

-

TLC Monitoring: Monitor the consumption of the Aryl Chloride. The boronic acid spot may streak; use LC-MS for confirmation.[1]

Caption: Figure 2. Catalytic cycle emphasizing the Transmetallation step, which is rate-determining for electron-poor boronic acids.

Handling & Stability: The Boroxine Equilibrium

Boronic acids, including this compound, spontaneously dehydrate to form cyclic trimers called boroxines upon storage or heating.

-

Detection: ¹H NMR may show broadened peaks or multiple sets of signals.

-

Reversibility: This is not degradation. The boroxine hydrolyzes back to the monomeric acid in the presence of water/base during the coupling reaction.

-

Calculation: When weighing the reagent, assume a variable water content. For precise stoichiometry in GMP settings, determine the titer via titration with D-sorbitol.

References

-

PubChem Compound Summary. (2025). This compound (CAS 874219-20-2).[1][4] National Center for Biotechnology Information. Link[1][5]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1] Chemical Reviews, 95(7), 2457-2483. Link[1]

-

Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. (Guidance on protodeboronation stability). Link

-

Hall, D. G. (Ed.). (2011).[1][5] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials.[3] Wiley-VCH.[1] (Source for boroxine equilibrium data). Link[1]

Sources

- 1. 1017980-78-7|(4-(Ethyl(methyl)carbamoyl)-3-fluorophenyl)boronic acid|BLD Pharm [bldpharm.com]

- 2. 3-Fluorophenylboronic acid | 768-35-4 [chemicalbook.com]

- 3. sites.pitt.edu [sites.pitt.edu]

- 4. [3-(Ethylcarbamoyl)-4-fluoro-phenyl]boronic acid | CAS 874219-20-2 | Chemical-Suppliers [chemical-suppliers.eu]

- 5. (3-Carbamoyl-4-fluorophenyl)boronic acid | C7H7BFNO3 | CID 44717530 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Properties and Applications of 3-(Ethylcarbamoyl)-4-fluorophenylboronic Acid

Executive Summary

3-(Ethylcarbamoyl)-4-fluorophenylboronic acid (CAS: 874219-20-2) is a specialized organoboron intermediate used extensively in modern medicinal chemistry. Characterized by a para-fluoro and meta-benzamide substitution pattern relative to the boronic acid moiety, this compound serves as a critical building block for installing the 2-fluoro-5-phenylbenzamide motif—a privileged scaffold in kinase inhibitors and protease ligands.

This guide provides a comprehensive technical analysis of the compound's physicochemical profile, synthetic utility in Suzuki-Miyaura cross-coupling, and handling protocols for drug discovery workflows.

Physicochemical Profile

The compound exhibits properties typical of electron-deficient aryl boronic acids. The presence of the fluorine atom adjacent to the amide group (ortho-relationship) influences both the conformational preference and the metabolic stability of the final drug candidates.

Table 1: Key Technical Specifications

| Property | Specification |

| Chemical Name | This compound |

| CAS Number | 874219-20-2 |

| Molecular Formula | C₉H₁₁BFNO₃ |

| Molecular Weight | 211.00 g/mol |

| Appearance | White to off-white powder |

| Melting Point | 260–262 °C (Decomposes) |

| Solubility | Soluble in DMSO, Methanol, DMF; Low solubility in water |

| pKa (Boronic Acid) | ~8.0–8.5 (Estimated; lowered by EWG substituents) |

| Storage Conditions | 2–8 °C, Desiccated, Inert Atmosphere (Argon/Nitrogen) |

Structural Analysis & Electronic Properties

Understanding the electronic environment of the boron center is crucial for optimizing cross-coupling reactions.

-

Electronic Effects:

-

Fluorine (C4, para to Boron): The fluorine atom exerts a strong inductive withdrawing effect (-I) and a resonance donating effect (+R). In the para position, the resonance effect typically dominates for electrophilic attacks, but for the boronate anion stability (crucial for transmetallation), the inductive withdrawal helps stabilize the negative charge on the "ate" complex, potentially accelerating the transmetallation step in Suzuki couplings.

-

Ethylcarbamoyl (C3, meta to Boron): The amide group is a moderate electron-withdrawing group (EWG) by induction. Its position meta to the boron center further decreases the electron density of the aryl ring.

-

-

Conformational Locking: The ortho-relationship between the Fluorine (C4) and the Amide (C3) often leads to a preferred conformation due to intramolecular hydrogen bonding (NH···F) or dipole repulsion, which can pre-organize the molecule for binding in biological pockets.

Synthetic Methodology

Preparation of the Building Block

The industrial synthesis typically proceeds from 5-bromo-2-fluorobenzoic acid . This route avoids the use of unstable lithiated intermediates in the presence of the acidic amide proton.

Protocol A: Amide Coupling & Miyaura Borylation

-

Amidation: 5-Bromo-2-fluorobenzoic acid is activated (e.g., with SOCl₂ or HATU) and reacted with ethylamine to yield 5-bromo-N-ethyl-2-fluorobenzamide.

-

Borylation: The aryl bromide undergoes Pd-catalyzed Miyaura borylation using Bis(pinacolato)diboron (B₂pin₂) to form the boronate ester.

-

Hydrolysis: The pinacol ester is cleaved using NaIO₄/HCl or transesterification with diethanolamine followed by acid hydrolysis to yield the free boronic acid.

Application: Suzuki-Miyaura Cross-Coupling

This compound is most frequently used to couple with aryl halides (Ar-X) to form biaryl motifs.

Standard Operating Procedure (SOP) for Cross-Coupling:

-

Reagents: 1.0 equiv Ar-X, 1.2 equiv Boronic Acid, 0.05 equiv Pd(dppf)Cl₂, 3.0 equiv K₂CO₃.

-

Solvent: 1,4-Dioxane/Water (4:1 v/v).

-

Conditions: Heat to 80–100 °C under N₂ for 2–4 hours.

Mechanism Visualization: The following diagram illustrates the catalytic cycle, highlighting the role of the 3-(ethylcarbamoyl)-4-fluorophenyl group.

Figure 1: Suzuki-Miyaura catalytic cycle utilizing this compound. The electron-deficient nature of the aryl ring facilitates the transmetallation step.

Handling, Stability, and Safety

Protodeboronation Risk

While electron-deficient boronic acids are generally more stable to oxidation than electron-rich ones, they can be susceptible to protodeboronation (loss of the boron group) under high heat or strongly basic conditions over prolonged periods.

-

Mitigation: Use anhydrous bases (e.g., K₃PO₄) or milder bases (Cs₂CO₃) if yield is low. Avoid prolonged heating >100 °C.

Storage Protocol

Boronic acids can dehydrate to form boroxines (anhydrides) spontaneously. This is reversible but alters the stoichiometry.

-

Recommendation: Store at 4°C. Before precise stoichiometric use, it is advisable to verify the boronic acid/boroxine ratio via ¹H NMR (DMSO-d₆) or simply use a slight excess (1.2–1.5 equiv) in reactions to account for anhydride content.

Safety Data (GHS Classification)

-

Signal Word: Warning

-

Hazard Statements:

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid dust inhalation.

References

-

Chemical Suppliers. (2024). Properties and Safety Data for CAS 874219-20-2. Link

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for 4-Fluorophenylboronic acid derivatives. Link

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link

-

Fisher Scientific. (2025). Safety Data Sheet: Fluorophenylboronic Acid Derivatives. Link

Sources

An In-depth Technical Guide to 3-(Ethylcarbamoyl)-4-fluorophenylboronic Acid: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Substituted Phenylboronic Acids

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine and boronic acid moieties has become a cornerstone of rational drug design. Fluorine's unique electronic properties can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. Simultaneously, the boronic acid functional group serves as a versatile linchpin, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, enabling the construction of complex biaryl structures that are prevalent in numerous blockbuster drugs.[1][2] 3-(Ethylcarbamoyl)-4-fluorophenylboronic acid emerges at the confluence of these powerful chemical motifs, presenting itself as a highly valuable and strategically functionalized building block for the synthesis of novel therapeutics. This guide provides a comprehensive technical overview of its chemical properties, synthesis, characterization, and applications, offering field-proven insights for its effective utilization in drug discovery pipelines.

Section 1: Core Molecular Attributes

This compound is a trifunctional building block, featuring a boronic acid for cross-coupling, a fluorine atom for metabolic modulation, and an ethylcarbamoyl group that can engage in hydrogen bonding and influence solubility.

Physicochemical Properties

A precise understanding of the molecule's fundamental properties is critical for its handling, reaction optimization, and analytical characterization.

| Property | Value | Source |

| Molecular Weight | 211.0 g/mol | [3] |

| Molecular Formula | C₉H₁₁BFNO₃ | [3] |

| CAS Number | 874219-20-2 | [3] |

| Appearance | Typically a white to off-white crystalline powder | [4] |

| Solubility | Soluble in methanol and other polar organic solvents | [4] |

Structural Elucidation

The spatial arrangement and electronic distribution of the functional groups are key to the reactivity of this compound. The electron-withdrawing nature of both the fluorine and the ethylcarbamoyl group influences the Lewis acidity of the boronic acid and the regioselectivity of its reactions.

Section 2: Synthesis and Mechanistic Considerations

Retrosynthetic Analysis and Proposed Synthetic Pathway

A logical retrosynthetic approach would involve the formation of the amide bond and the installation of the boronic acid as key steps. One common strategy is to start with a pre-functionalized aniline or benzoic acid derivative. A likely pathway begins with 2-fluoro-5-bromobenzoic acid, which can be converted to the corresponding ethyl amide, followed by a palladium-catalyzed borylation reaction.

Sources

Technical Monograph: 3-(Ethylcarbamoyl)-4-fluorophenylboronic Acid

[1]

Executive Summary

3-(Ethylcarbamoyl)-4-fluorophenylboronic acid (CAS: 874219-20-2) is a specialized organoboron building block utilized primarily in the synthesis of pharmaceutical agents, particularly kinase inhibitors and receptor modulators.[1][2] Distinguished by its 1,3,4-substitution pattern , this molecule integrates three critical pharmacophoric features: a boronic acid moiety for cross-coupling, a fluorine atom for metabolic stability and pKa modulation, and an ethyl amide motif serving as a hydrogen bond donor/acceptor and hydrophobic probe.

This guide details the physicochemical properties, synthetic utility, and handling protocols for this compound, designed for medicinal chemists and process engineers.

Physicochemical Profile & Structural Analysis

Identity Data

| Property | Specification |

| CAS Number | 874219-20-2 |

| IUPAC Name | [5-(Ethylcarbamoyl)-2-fluorophenyl]boronic acid (Alternate naming convention based on amide priority) |

| Chemical Formula | C₉H₁₁BFNO₃ |

| Molecular Weight | 211.00 g/mol |

| SMILES | CCNC(=O)c1cc(B(O)O)ccc1F |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, MeOH, DMF; sparingly soluble in water |

Structural Logic & Electronic Effects

The molecule features a benzene core substituted at positions 1, 3, and 4.

-

Position 1 (Boronic Acid): The reactive handle for Suzuki-Miyaura cross-coupling.[3]

-

Position 3 (Ethylcarbamoyl): An electron-withdrawing group (EWG) that activates the ring but can also facilitate intramolecular hydrogen bonding. In drug design, this moiety often targets the solvent-exposed front of an ATP-binding pocket.

-

Position 4 (Fluorine): Located para to the boronic acid and ortho to the amide. The fluorine atom exerts a strong inductive effect (-I), lowering the pKa of the neighboring amide proton and increasing the metabolic stability of the aromatic ring against oxidative metabolism (e.g., P450 hydroxylation).

Synthetic Utility & Reactivity[2][5][6][7]

Suzuki-Miyaura Cross-Coupling

The primary application of this compound is as the nucleophilic partner in Palladium-catalyzed cross-coupling reactions.

Mechanistic Considerations:

-

Electronic Deactivation: The presence of the electron-withdrawing amide and fluorine groups makes the carbon-boron bond less nucleophilic compared to simple phenylboronic acid. This requires the use of electron-rich phosphine ligands (e.g., PCy₃, SPhos, XPhos) to facilitate the transmetalation step.

-

Protodeboronation Risk: Electron-deficient boronic acids are susceptible to base-catalyzed protodeboronation. To mitigate this, anhydrous conditions or mild bases (e.g., K₃PO₄ instead of NaOH) are recommended.

Synthesis Pathway (Retro-Analysis)

The most robust synthesis of this building block typically proceeds via the borylation of the corresponding aryl halide.

Figure 1: Proposed synthetic pathway. Note: Direct lithiation is risky due to the acidic amide proton; Palladium-catalyzed borylation of the aryl bromide is preferred.

Experimental Protocol: Optimized Suzuki Coupling

This protocol describes the coupling of this compound with a generic aryl chloride (Ar-Cl).

Reagents:

-

Aryl Chloride (1.0 equiv)

-

This compound (1.2 equiv)

-

Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)

-

K₂CO₃ (2.0 equiv, 2M aqueous solution)

-

Solvent: 1,4-Dioxane (degassed)

Procedure:

-

Charge: In a reaction vial equipped with a magnetic stir bar, combine the aryl chloride, boronic acid, and Pd catalyst.

-

Inert: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

-

Solvent: Add degassed 1,4-Dioxane via syringe, followed by the aqueous K₂CO₃ solution.

-

Heat: Heat the mixture to 90°C for 4-12 hours. Monitor conversion by LC-MS.

-

Note: If the reaction stalls, add a second portion of catalyst or switch to a more active system like Pd₂(dba)₃/XPhos.

-

-

Workup: Cool to room temperature. Dilute with EtOAc and wash with water and brine. Dry over Na₂SO₄, filter, and concentrate.

-

Purification: Flash column chromatography (typically Hexane/EtOAc or DCM/MeOH gradients).

Medicinal Chemistry Applications

Fragment-Based Drug Discovery (FBDD)

This molecule serves as an excellent "elaborated fragment."

-

The Amide: Acts as a hydrogen bond donor (NH) and acceptor (C=O). In kinase inhibitors, this often mimics the adenine hinge binding motif.

-

The Fluorine: Modulates the lipophilicity (LogP) and blocks metabolic soft spots on the phenyl ring.

-

The Ethyl Group: Provides a small hydrophobic vector to probe shallow pockets (e.g., the ribose pocket or gatekeeper region).

Pharmacophore Mapping

Figure 2: Pharmacophore interactions of the 3-(ethylcarbamoyl)-4-fluorophenyl moiety within a protein binding pocket.

Handling & Stability

-

Storage: Store at 2-8°C under an inert atmosphere. Boronic acids can dehydrate to form boroxines (cyclic trimers) upon standing. This is reversible in aqueous reaction media but can affect stoichiometry calculations.

-

Stoichiometry Correction: If the material appears as a fused solid or has a lower melting point than expected, it may have formed the anhydride (boroxine). It is good practice to use a slight excess (1.2–1.5 equiv) in reactions to account for this.

-

Safety: Standard PPE (gloves, goggles, lab coat) is required. Avoid inhalation of dust. Consult the SDS for specific toxicology data (generally considered an irritant).

References

-

Boroncore Catalog. (n.d.). This compound (CAS 874219-20-2).[1][2] Retrieved from [Link]

-

Miyaura, N., & Suzuki, A. (1995).[4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[3] Chemical Reviews, 95(7), 2457–2483. [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. [Link]

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]

An In-Depth Technical Guide to the Synthesis of 3-(Ethylcarbamoyl)-4-fluorophenylboronic Acid

This guide provides a comprehensive, technically detailed overview of a robust synthetic route to 3-(Ethylcarbamoyl)-4-fluorophenylboronic acid, a key building block in contemporary drug discovery and development. The methodologies presented herein are grounded in established chemical principles and supported by peer-reviewed literature, offering researchers and process chemists a reliable foundation for its preparation.

Introduction and Strategic Overview

This compound is a valuable bifunctional molecule, incorporating both a boronic acid moiety and a secondary amide. The boronic acid group serves as a versatile handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds with a wide array of (hetero)aryl halides.[1][2] The ethylcarbamoyl substituent provides a hydrogen bond donor and acceptor, influencing the molecule's solubility, crystal packing, and interaction with biological targets.

The synthetic strategy detailed in this guide commences with the commercially available and relatively inexpensive 2-fluorobenzaldehyde. The synthesis is designed as a linear four-step sequence, prioritizing operational simplicity, high yields, and the use of readily accessible reagents.

Overall Synthetic Workflow

Caption: A four-step synthetic route to the target compound.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 5-Bromo-2-fluorobenzaldehyde

The initial step involves the regioselective bromination of 2-fluorobenzaldehyde. The fluorine atom at the 2-position directs the electrophilic substitution to the para position (position 5), yielding the desired 5-bromo-2-fluorobenzaldehyde.[3]

Reaction:

5-Bromo-2-fluorobenzaldehyde + [O] → 5-Bromo-2-fluorobenzoic acid

5-Bromo-2-fluorobenzoic acid + SOCl₂ → 5-Bromo-2-fluorobenzoyl chloride 5-Bromo-2-fluorobenzoyl chloride + CH₃CH₂NH₂ → N-Ethyl-2-fluoro-5-bromobenzamide

N-Ethyl-2-fluoro-5-bromobenzamide + Bis(pinacolato)diboron --(Pd catalyst)--> N-Ethyl-2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide N-Ethyl-2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide --(Hydrolysis)--> this compound

Caption: Catalytic cycle of the Miyaura borylation reaction.

Protocol:

-

In a reaction vessel, combine N-ethyl-2-fluoro-5-bromobenzamide (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (KOAc, 1.5 eq), and a palladium catalyst such as Pd(dppf)Cl₂ (0.03 eq).

-

Add a suitable solvent, such as 1,4-dioxane or dimethyl sulfoxide (DMSO).

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

-

After cooling to room temperature, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the crude boronate ester.

-

For the hydrolysis to the boronic acid, dissolve the crude ester in a mixture of a suitable solvent (e.g., acetone or THF) and aqueous acid (e.g., 1 M HCl).

-

Stir the mixture at room temperature for 2-4 hours.

-

Extract the product into an organic solvent, dry over anhydrous sodium sulfate, and concentrate to yield this compound. Further purification can be achieved by recrystallization.

| Parameter | Value | Reference |

| Starting Material | N-Ethyl-2-fluoro-5-bromobenzamide | [4] |

| Reagents | Bis(pinacolato)diboron, KOAc, Pd(dppf)Cl₂ | [4] |

| Solvent | 1,4-Dioxane | [4] |

| Temperature | 80-100 °C | [4] |

| Typical Yield | 70-85% | [4] |

Alternative Borylation Strategy: Lithium-Halogen Exchange

An alternative to the palladium-catalyzed borylation is the lithium-halogen exchange followed by quenching with a boron electrophile. This method is often performed at low temperatures and can be advantageous for substrates that are sensitive to palladium catalysis. [5][6] Reaction:

Lithium-Halogen Exchange Workflow

Caption: Borylation via lithium-halogen exchange.

Protocol:

-

Dissolve N-ethyl-2-fluoro-5-bromobenzamide (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere.

-

Slowly add a solution of n-butyllithium (n-BuLi, 1.1 eq) in hexanes, maintaining the temperature at -78 °C.

-

Stir the mixture at -78 °C for 30-60 minutes.

-

Add triisopropyl borate (B(OiPr)₃, 1.2 eq) dropwise to the reaction mixture at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Perform an aqueous workup as described in the Miyaura borylation protocol to isolate the boronic acid.

Conclusion

The synthetic route presented in this guide offers a reliable and scalable method for the preparation of this compound. The choice between the Miyaura borylation and the lithium-halogen exchange for the final step will depend on the specific requirements of the synthesis, including substrate compatibility and available equipment. Both methods are well-established and have been demonstrated to be effective for the synthesis of a wide range of arylboronic acids. Careful optimization of the reaction conditions for each step will be crucial for achieving high yields and purity of the final product.

References

-

Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Retrieved from [Link]

- Hoover, J. M., & Stahl, S. S. (2011). 2-Amino-5-bromobenzaldehyde. Organic Syntheses, 88, 264.

- Google Patents. (2016). CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde.

- Pace, V., Holzer, W., & Olofsson, B. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Beilstein Journal of Organic Chemistry, 13, 1937–1943.

- Murray, P. R. D., et al. (2014). Investigation of a lithium-halogen exchange flow process for the preparation of boronates by using a cryo-flow reactor. Chemistry – A European Journal, 20(1), 263-271.

- Bode, J. W. (2019). OC II (FS 2019). ETH Zürich.

- El-Gohary, N. S., & Shaaban, M. R. (2014). Synthesis, Reactions and Biological Evaluation of Some Novel 5-Bromobenzofuran-Based Heterocycles. World Journal of Organic Chemistry, 2(1), 8-15.

-

Macmillan Group. (2007). The Mechanism of Lithium-Halogen Exchange. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

-

ResearchGate. (n.d.). The Lithium–Halogen Exchange Reaction in Process Chemistry. Retrieved from [Link]

-

Semantic Scholar. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Retrieved from [Link]

- Guo, Z. (2019).

-

PubChem. (n.d.). 5-Bromo-2-fluorobenzaldehyde. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and antimicrobial activity of fluorobenzoic acid amides. Retrieved from [Link]

- Chardon, C., et al. (2016). Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes.

-

MDPI. (n.d.). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Retrieved from [Link]

- Liu, Y., et al. (2021). Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia. European Journal of Medicinal Chemistry, 213, 113175.

Sources

- 1. Amide synthesis by acylation [organic-chemistry.org]

- 2. chem.pku.edu.cn [chem.pku.edu.cn]

- 3. CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde - Google Patents [patents.google.com]

- 4. Miyaura Borylation Reaction [organic-chemistry.org]

- 5. Investigation of a lithium-halogen exchange flow process for the preparation of boronates by using a cryo-flow reactor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ethz.ch [ethz.ch]

Technical Guide: Synthesis of N-Ethyl-4-borono-2-fluorobenzamide

The following technical guide details the synthesis pathway for N-Ethyl-4-borono-2-fluorobenzamide (CAS: 874289-12-0). This guide is structured for researchers requiring high-purity synthesis for medicinal chemistry applications, specifically within the scope of Suzuki-Miyaura cross-coupling for drug discovery (e.g., PROTAC linkers or kinase inhibitor scaffolds).

Executive Summary

Target Molecule: N-Ethyl-4-borono-2-fluorobenzamide

Chemical Formula:

Retrosynthetic Analysis

The most robust synthetic strategy disconnects the molecule at the carbon-boron bond and the amide bond.

-

Disconnection 1 (C-B): The boronic acid is installed late-stage via Palladium-catalyzed Miyaura borylation to avoid interference during amide coupling.

-

Disconnection 2 (C-N): The amide is formed from the commercially available 4-bromo-2-fluorobenzoic acid.

Pathway Visualization

Figure 1: Three-step linear synthesis pathway from 4-bromo-2-fluorobenzoic acid.

Experimental Protocols

Step 1: Amide Coupling (Synthesis of 4-Bromo-N-ethyl-2-fluorobenzamide)

Rationale: We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) over Thionyl Chloride. While acid chlorides are cheaper, HATU provides milder conditions that prevent potential defluorination side-reactions and offers easier purification for fluorinated aromatics.

Reagents:

-

Ethylamine (2.0 M in THF, 1.2 equiv)

-

HATU (1.2 equiv)

-

DIPEA (N,N-Diisopropylethylamine, 3.0 equiv)

-

Solvent: DMF (Anhydrous)

Protocol:

-

Charge a round-bottom flask with 4-bromo-2-fluorobenzoic acid (10 mmol) and anhydrous DMF (50 mL).

-

Add DIPEA (30 mmol) and stir at 0°C for 10 minutes under

atmosphere. -

Add HATU (12 mmol) in one portion. The solution will turn slightly yellow. Stir for 15 minutes to activate the acid.

-

Dropwise add Ethylamine (2.0 M in THF, 12 mmol).

-

Allow the reaction to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.[3]

-

Workup: Dilute with EtOAc (100 mL), wash with saturated

(2x), 1M HCl (1x), and Brine (1x). -

Dry over

, filter, and concentrate. -

Purification: Flash column chromatography (0-30% EtOAc in Hexanes).

-

Expected Yield: 85-92%

-

Appearance: White crystalline solid.

-

Step 2: Miyaura Borylation (Installation of Boron)

Rationale: Lithium-halogen exchange (n-BuLi) is risky due to the acidic amide proton (requires 2+ equiv of base) and potential nucleophilic attack on the amide carbonyl. The Palladium-catalyzed Miyaura borylation is chemoselective, tolerating the amide and fluorine functionalities.

Reagents:

-

4-Bromo-N-ethyl-2-fluorobenzamide (1.0 equiv)

-

Bis(pinacolato)diboron (

) (1.1 equiv) -

Catalyst:

(0.05 equiv) -

Base: Potassium Acetate (KOAc) (3.0 equiv)

-

Solvent: 1,4-Dioxane (Degassed)[4]

Protocol:

-

In a pressure tube or Schlenk flask, combine the aryl bromide (Step 1 product),

, KOAc , and -

Evacuate and backfill with Argon (3 cycles).

-

Add degassed 1,4-Dioxane (0.2 M concentration relative to substrate).

-

Seal and heat to 90°C for 12–16 hours.

-

Note: The solution turns black as Pd(0) species form.

-

-

Workup: Cool to RT, filter through a Celite pad (eluting with EtOAc). Concentrate the filtrate.

-

Purification: Flash chromatography is possible but risky due to boronate instability on silica. Rapid filtration through a short silica plug (10% EtOAc/Hexane) is preferred to remove Pd residues.

-

Intermediate Product: N-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-fluorobenzamide.

-

Step 3: Hydrolysis to Free Boronic Acid

Rationale: Pinacol esters are kinetically stable. Standard acidic hydrolysis (HCl) is often too slow. We employ oxidative cleavage using Sodium Periodate (

Protocol:

-

Dissolve the Pinacol Ester (from Step 2) in THF/Water (4:1 ratio).

-

Add

(3.0 equiv) and Ammonium Acetate ( -

Stir vigorously at RT for 24 hours. The periodate cleaves the pinacol diol.

-

Workup: Dilute with EtOAc and water. Separate layers. The free boronic acid preferentially stays in the organic layer (unlike simple alkyl boronic acids).

-

Wash organic layer with dilute

(to quench excess periodate). -

Dry and concentrate.

-

Final Purification: Recrystallization from Acetonitrile/Water or Et2O/Hexane.

-

Final Yield: 60-75% (over 2 steps).

-

Mechanistic Insight (Miyaura Borylation)

Understanding the catalytic cycle is crucial for troubleshooting low yields. The rate-determining step is often the transmetalation between the Pd(II) complex and the boron reagent.

Figure 2: Catalytic cycle of the Pd-catalyzed borylation. KOAc is critical for the ligand exchange step.

Critical Control Points & Troubleshooting

| Parameter | Specification | Common Failure Mode | Correction |

| Anhydrous Conditions | < 50 ppm | Hydrolysis of HATU; Low yield in Step 1. | Use freshly distilled DMF or molecular sieves. |

| Degassing | < 5 ppm | Catalyst poisoning; Homocoupling of aryl halide. | Sparge with Argon for 20 mins before adding Pd. |

| Temperature | 90°C (Step 2) | Protodeboronation (loss of Bpin group). | Do not exceed 100°C. Monitor strictly. |

| Stoichiometry | 1.1 equiv | Formation of diboron impurities difficult to separate. | Adhere strictly to 1.1 equiv. |

Analytical Validation

The final product must be validated using

-

-NMR: Expect a broad singlet around ~30 ppm (characteristic of

- -NMR: Expect a multiplet around -110 to -120 ppm (shifted relative to the Br-precursor).

-

Mass Spec: Boron isotopes (

and

References

-

Miyaura Borylation Mechanism & Conditions: Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-catalyzed cross-coupling reaction of alkoxydiboron with haloarenes: A direct procedure for arylboronic esters.

-

Synthesis of 4-Bromo-2-fluorobenzamide Intermediates: GuideChem. (n.d.). 4-Bromo-2-fluorobenzoic acid synthesis and applications.

-

Oxidative Hydrolysis of Pinacol Boronates: Yuen, A. K. L., & Hutton, C. A. (2005). Deprotection of pinacolyl boronate esters via hydrolysis of intermediate potassium trifluoroborate salts.

-

Commercial Availability & Properties: Huateng Pharma. (2024). Boronic Acids/Esters Catalog: N-Ethyl 4-borono-2-fluorobenzamide. [5][6]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 4-Bromo-2-fluoro-N-methylbenzamide synthesis - chemicalbook [chemicalbook.com]

- 3. 4-Bromo-N,N-diethyl-2-fluorobenzamide [synhet.com]

- 4. rsc.org [rsc.org]

- 5. en.huatengsci.com [en.huatengsci.com]

- 6. 874289-12-0 | MFCD08436070 | N-Ethyl 4-borono-2-fluorobenzamide [aaronchem.com]

Introduction: The Strategic Value of a Fluorinated Phenylboronic Acid Building Block

An In-Depth Technical Guide to 3-(Ethylcarbamoyl)-4-fluorophenylboronic acid for Advanced Research & Development

This compound (CAS No. 874219-20-2) is a highly functionalized arylboronic acid that has emerged as a critical building block in modern medicinal chemistry and drug discovery. Its strategic importance lies in the unique combination of three key structural features: a boronic acid moiety, a fluorine substituent, and an ethylcarbamoyl group. The boronic acid is a versatile functional group, primarily enabling carbon-carbon bond formation through palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][2] The presence of a fluorine atom can significantly modulate the physicochemical properties of a molecule, often enhancing metabolic stability, membrane permeability, and binding affinity to target proteins.[1] Finally, the ethylcarbamoyl group provides a hydrogen bond donor and acceptor, offering a handle for specific molecular interactions within a biological target. This guide provides an in-depth overview of its commercial availability, quality control protocols, and core applications for researchers and drug development professionals.

Part 1: Commercial Sourcing and Procurement

Acquiring high-purity this compound is the foundational step for its successful application in synthesis. The quality of the starting material directly impacts reaction efficiency, yield, and the impurity profile of subsequent compounds. Several reputable chemical suppliers offer this reagent, typically on a research to bulk scale.

When selecting a supplier, researchers should consider not only the listed purity but also the availability of comprehensive analytical data, such as Certificates of Analysis (CoA) that include HPLC and NMR spectra.

Table 1: Commercial Suppliers of this compound

| Supplier | Product Number (Example) | CAS Number | Purity (Typical) | Notes |

| Dayang Chem (Hangzhou) Co., Ltd. | DC713028520 | 874219-20-2 | >97% | Offers various quantities.[3] |

| Huateng Pharmaceutical Co., Ltd. | Not Specified | 874219-20-2 | >98% | Specializes in pharmaceutical intermediates.[3] |

| BLD Pharmatech Ltd. | BD107775 | 874219-20-2 | >97% | Provides related boronic acid derivatives. |

| AstaTech, Inc. | ATE939890415 (related structure) | 1704081-55-9 (related structure) | >95% | Offers a wide range of boronic acids. |

Note: This table is not exhaustive and is intended to provide a starting point for sourcing. Availability and product specifications should be confirmed directly with the suppliers.

Part 2: Quality Control and Analytical Validation

Ensuring the identity and purity of this compound is critical. Boronic acids are known to present analytical challenges, including the potential for dehydration to form boroxine anhydrides and susceptibility to hydrolysis.[4][5] Therefore, robust, self-validating analytical protocols are essential.

Workflow for Incoming Material QC

Protocol 1: Purity Determination by Reverse-Phase HPLC (RP-HPLC)

This method is designed to quantify the purity of the boronic acid and detect process-related impurities or degradation products. The primary challenge in the HPLC analysis of boronic acids is their potential for on-column degradation or poor peak shape.[4] Using a robust stationary phase and carefully controlled mobile phase conditions is key.

1. Instrumentation & Columns:

- System: Agilent 1260 Infinity II or equivalent HPLC system with a Diode Array Detector (DAD).

- Column: Waters XSelect™ Premier HSS T3 (2.5 µm, 4.6 x 100 mm) or equivalent C18 column.[6]

- Column Temperature: 30 °C.

2. Reagents & Mobile Phase:

- Mobile Phase A (Aqueous): 0.1% Formic Acid in Water.

- Mobile Phase B (Organic): Acetonitrile.

- Sample Diluent: Acetonitrile/Water (50:50 v/v). Causality: Using a purely aqueous or highly protic diluent can promote hydrolysis of boronic esters or boroxines back to the acid, potentially altering the impurity profile before injection. An aprotic solvent like acetonitrile helps stabilize the sample.[4]

3. Chromatographic Conditions:

- Flow Rate: 1.0 mL/min.

- Injection Volume: 5 µL.

- Detection Wavelength: 254 nm.

- Gradient Program: | Time (min) | % Mobile Phase B | | :--- | :--- | | 0.0 | 10 | | 10.0 | 90 | | 12.0 | 90 | | 12.1 | 10 | | 15.0 | 10 |

4. Sample Preparation:

- Accurately weigh approximately 5 mg of the this compound sample.

- Dissolve in 10 mL of the sample diluent to achieve a concentration of ~0.5 mg/mL.

- Vortex to ensure complete dissolution.

5. Analysis & Interpretation:

- Integrate all peaks in the chromatogram.

- Calculate purity as the percentage of the main peak area relative to the total area of all peaks (% Area/Area).

- Trustworthiness: A reliable result shows a sharp, symmetrical main peak. The presence of broad or tailing peaks may indicate on-column issues or the presence of impurities like the corresponding boroxine.

Protocol 2: Identity Confirmation by ¹H NMR Spectroscopy

¹H NMR is the gold standard for confirming the chemical structure. A common issue with boronic acids is oligomerization into cyclic boroxine anhydrides, which can lead to complex or broad spectra.[7]

1. Instrumentation:

- System: Bruker Avance 400 MHz NMR spectrometer or equivalent.

2. Sample Preparation & Solvent:

- Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

- Causality: Using a coordinating solvent like DMSO-d₆ or d₄-methanol helps to break up the boroxine trimers by forming a solvent adduct with the boron atom.[7] This results in a sharper, more easily interpretable spectrum corresponding to the monomeric boronic acid. The B(OH)₂ protons are often broad and may exchange with residual water in the solvent.

3. Data Acquisition:

- Acquire a standard proton spectrum with 16-32 scans.

4. Expected Spectral Features (Predicted):

- Aromatic Protons: Three distinct signals in the aromatic region (~7.5-8.2 ppm), showing coupling patterns consistent with a 1,2,4-trisubstituted benzene ring. The fluorine atom will induce additional splitting (JHF).

- Ethyl Group Protons: A quartet (~3.3 ppm, -CH₂-) and a triplet (~1.1 ppm, -CH₃) characteristic of an ethyl group.

- Amide Proton: A broad singlet or triplet (~8.5-9.0 ppm, -NH-).

- Boronic Acid Protons: A very broad singlet for the -B(OH)₂ protons, which may not be clearly observed.

Part 3: Core Application in Suzuki-Miyaura Cross-Coupling

The primary utility of this compound in drug development is its role as a coupling partner in the Suzuki-Miyaura reaction.[2] This reaction is one of the most powerful and widely used methods for constructing C(sp²)-C(sp²) bonds, forming the core of many pharmaceutical agents.

The reaction involves the palladium-catalyzed coupling of an organoboron compound (the boronic acid) with an organohalide or triflate. A base is required to activate the boronic acid for the crucial transmetalation step.[8][9]

Generalized Suzuki-Miyaura Catalytic Cycle

In this cycle, R²-B(OH)₂ represents this compound. Its reaction with an aryl halide (R¹-X ) allows for the direct installation of the functionalized phenyl ring onto a diverse range of molecular scaffolds, providing a rapid route to novel chemical entities for biological screening.

References

-

[3-(Ethylcarbamoyl)-4-fluoro-phenyl]boronic acid | CAS 874219-20-2. Chemical-Suppliers.com. [Link]

-

(3-Carbamoyl-4-fluorophenyl)boronic acid. GlobalChemMall. [Link]

-

Boronic Acid Manufacturer and Distributor. Optima Chemical. [Link]

-

Strategies for the analysis of highly reactive pinacolboronate esters. PubMed. [Link]

-

4-Fluorophenylboronic acid. PubChem. [Link]

-

Purification of boronic acids? Reddit. [Link]

-

Buy 3-Fluorophenylboronic acid. Boron Molecular. [Link]

-

Strategies for the analysis of highly reactive pinacolboronate esters. ResearchGate. [Link]

- Synthetic method for 3-amino-4-fluorophenylboronic acid.

-

Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. [Link]

-

Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Organic Process Research & Development. [Link]

-

Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate. [Link]

-

Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates. Journal of Applied Pharmaceutical Science. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

-

Synthesis and Crystal Structure of 4-Amino-3-fluorophenylboronic Acid. ResearchGate. [Link]

-

1H NMR. The Royal Society of Chemistry. [Link]

-

Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. [Link]

-

Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Wageningen University & Research. [Link]

- Process for purification of boronic acid and its derivatives.

-

The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Journal of Nanostructures. [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link]

-

Efficient pH-Responsive Nano-Drug Delivery System Based on Dynamic Boronic Acid/Ester Transformation. PMC - NIH. [Link]

-

Supporting Information. The Royal Society of Chemistry. [Link]

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

-

Recording NMR spectra for aryl boronic acids - overcoming oligomerization. Reddit. [Link]

-

Accelerated Discovery of Carbamate Cbl-b Inhibitors Using Generative AI Models and Structure-Based Drug Design. ResearchGate. [Link]

-

The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3. ResearchGate. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]

- 3. [3-(Ethylcarbamoyl)-4-fluoro-phenyl]boronic acid | CAS 874219-20-2 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. waters.com [waters.com]

- 7. reddit.com [reddit.com]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. chem.libretexts.org [chem.libretexts.org]

The Advent and Ascendance of Fluorinated Phenylboronic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. This guide provides an in-depth exploration of fluorinated phenylboronic acids, a class of compounds at the vanguard of chemical synthesis and innovation. We delve into the historical context of their emergence from the confluence of organoboron and organofluorine chemistry, trace the evolution of their synthetic methodologies, and elucidate the profound impact of fluorine substitution on their physicochemical properties. Furthermore, we showcase their diverse and critical applications, from their role as indispensable building blocks in medicinal chemistry to their use in the development of advanced sensors and functional materials. This comprehensive overview is intended to serve as a valuable resource for researchers and professionals engaged in the ever-expanding landscape of fluorine chemistry.

A Tale of Two Chemistries: The Historical Genesis

The story of fluorinated phenylboronic acids is not one of a single, sudden discovery but rather the synergistic culmination of two distinct and burgeoning fields of chemical research: organoboron chemistry and organofluorine chemistry.

The first boronic acid, ethylboronic acid, was prepared by Edward Frankland in 1860. This was followed by the synthesis of the parent phenylboronic acid by Michaelis and Becker in 1880, who prepared it via the hydrolysis of benzeneboronyl dichloride, which they obtained by heating diphenylmercury with boron trichloride.[1] Early synthetic routes to arylboronic acids were often arduous, relying on harsh reagents and offering limited functional group tolerance. A significant advancement came with the use of Grignard reagents, where an arylmagnesium halide is reacted with a trialkyl borate, followed by hydrolysis to yield the arylboronic acid.[1][2][3]

Parallel to these developments, the field of organofluorine chemistry was slowly taking shape. The extreme reactivity of elemental fluorine posed significant challenges, but the development of milder fluorinating agents and new synthetic strategies throughout the 20th century opened the door to the creation of a vast array of fluorinated organic compounds.

The convergence of these two fields, enabling the synthesis of the first fluorinated phenylboronic acids, was a natural progression as synthetic methodologies for both arylboronic acids and fluoroaromatics matured. While a definitive first synthesis of a simple fluorophenylboronic acid is not readily apparent in the historical literature, the application of established organometallic techniques to fluorinated aromatic precursors laid the groundwork. For instance, the synthesis of compounds like 4-amino-3-fluorophenylboronic acid has been achieved through a lithium-bromine exchange on a protected 4-bromo-2-fluoroaniline, followed by reaction with trimethyl borate and subsequent hydrolysis.[4] This approach is emblematic of the early strategies used to access these valuable compounds.

Historical Development of Arylboronic Acid Synthesis

Caption: A diagram illustrating the evolution from classical organometallic to modern catalytic methods for the synthesis of fluorinated phenylboronic acids.

The Fluorine Effect: Physicochemical Properties

The introduction of one or more fluorine atoms onto the phenyl ring of a boronic acid has a profound impact on its electronic properties, which in turn influences its reactivity, acidity, and utility.

Acidity (pKa)

Perhaps the most significant consequence of fluorination is the increase in the Lewis acidity of the boron center. The strongly electron-withdrawing nature of fluorine pulls electron density from the aromatic ring, making the boron atom more electrophilic and thus a stronger Lewis acid. This is reflected in the lower pKa values of fluorinated phenylboronic acids compared to the parent phenylboronic acid. This enhanced acidity is crucial for many of their applications, particularly in sensing and biological interactions, as it allows for efficient binding to diols at physiological pH. [5]

| Compound | pKa |

|---|---|

| Phenylboronic acid | ~8.8 |

| 4-Fluorophenylboronic acid | ~8.77 |

| 3-Fluorophenylboronic acid | ~8.3 |

| 2-Fluorophenylboronic acid | ~7.9 |

| 2,3,4,6-Tetrafluorophenylboronic acid | ~6.17 |

Note: pKa values can vary depending on the measurement conditions.

Stability and Reactivity

Fluorinated phenylboronic acids are generally stable, crystalline solids. However, the increased Lewis acidity can also render them more susceptible to certain decomposition pathways, such as protodeboronation, particularly under basic conditions. The choice of protecting groups for the boronic acid, such as conversion to a pinacol ester, can enhance stability.

In terms of reactivity, the electronic effects of fluorine substitution can influence the rates and outcomes of reactions. For example, in Suzuki-Miyaura coupling, the electron-withdrawing nature of fluorine can affect the transmetalation step.

A Versatile Toolkit: Applications in Science and Technology

The unique properties of fluorinated phenylboronic acids have made them indispensable tools in a wide range of scientific and technological fields.

Medicinal Chemistry and Drug Discovery

Fluorinated phenylboronic acids are key building blocks in the synthesis of pharmaceuticals. The fluorine atom(s) can improve metabolic stability, enhance binding affinity, and modulate the pharmacokinetic properties of a drug candidate. Their utility in Suzuki-Miyaura cross-coupling reactions makes them invaluable for the construction of complex biaryl structures, which are common motifs in drug molecules. [6] A prominent example is Tavaborole (marketed as Kerydin), an antifungal drug used to treat onychomycosis. Tavaborole is a benzoxaborole, a class of compounds derived from phenylboronic acids, and contains a fluorine atom that contributes to its therapeutic efficacy. [5]

Chemical Biology and Sensing

The ability of boronic acids to reversibly bind to diols forms the basis of their use as sensors for carbohydrates, such as glucose. The enhanced acidity of fluorinated phenylboronic acids allows for effective binding at physiological pH, making them ideal for the development of glucose sensors for diabetes management. [4]These sensors often employ a fluorescent reporter group, where the binding of glucose to the boronic acid moiety induces a change in the fluorescence signal.

Mechanism of a Boronic Acid-based Fluorescent Glucose Sensor

Caption: A simplified diagram illustrating the mechanism of a fluorinated phenylboronic acid (FPBA)-based fluorescent sensor for glucose.

Materials Science

In materials science, fluorinated phenylboronic acids are used in the synthesis of advanced polymers and liquid crystals. The incorporation of fluorine can impart desirable properties such as thermal stability, chemical resistance, and specific optical and electronic characteristics. Their ability to participate in cross-coupling reactions allows for their integration into complex macromolecular architectures.

Future Outlook

The field of fluorinated phenylboronic acids continues to evolve, with ongoing research focused on the development of more efficient and sustainable synthetic methods, including novel catalytic C-H activation and borylation reactions. The exploration of new applications in areas such as targeted drug delivery, advanced diagnostics, and functional materials is also a major focus. As our understanding of the subtle yet powerful effects of fluorine substitution deepens, the importance and utility of fluorinated phenylboronic acids in both academic research and industrial applications are set to expand even further.

References

-

Study finds Goldilocks organoborane catalysts for fluorination | Research - Chemistry World. (2022-03-04). Retrieved from [Link]

- Sharma, A. C., Das, S., Alexeev, V. L., & Asher, S. A. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(42), 7719-7722.

- Ma, X., Kuang, Z., & Song, Q. (2021). Recent Advances in the Construction of Fluorinated Organoboron Compounds. JACS Au, 1(12), 2192-2204.

- Ma, X., Kuang, Z., & Song, Q. (2021). Recent Advances in the Construction of Fluorinated Organoboron Compounds.

- Ingleson, M. J., et al. (2022). Developing organoboranes as phase transfer catalysts for nucleophilic fluorination using CsF. Chemical Science, 13(8), 2354-2362.

- Ishiyama, T., et al. (2002). (3,4,5-trifluorophenyl)boronic acid. Organic Syntheses, 79, 125.

- Ingleson, M. J., et al. (2022). Developing organoboranes as phase transfer catalysts for nucleophilic fluorination using CsF.

- Gozdalik, J. T., Adamczyk-Woźniak, A., & Sporzyński, A. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3467.

-

Modular synthesis of α-fluorinated arylmethanes via desulfonylative cross-coupling. (2019-10-04). Retrieved from [Link]

- Gozdalik, J. T., Adamczyk-Woźniak, A., & Sporzyński, A. (2018). Influence of fluorine substituents on the properties of phenylboronic compounds.

-

Efficient Preparations of Fluorine Compounds. (n.d.). Retrieved from [Link]

- Vedejs, E., et al. (1995). Conversion of Arylboronic Acids into Potassium Aryltrifluoroborates: Convenient Precursors of Arylboron Difluoride Lewis Acids. The Journal of Organic Chemistry, 60(10), 3020-3027.

-

4-Fluorophenylboronic acid | C6H6BFO2 | CID 285645 - PubChem. (n.d.). Retrieved from [Link]

- Pattison, G. (2019). Fluorination of organoboron compounds. Organic & Biomolecular Chemistry, 17(23), 5651-5660.

-

Preparation of Aryl Fluorides, Part 1: Electrophilic Fluorination - YouTube. (2025-06-24). Retrieved from [Link]

-

Phenylboronic acid – preparation and application - Georganics. (2024-01-09). Retrieved from [Link]

-

Phenylboronic acid - Wikipedia. (n.d.). Retrieved from [Link]

-

(4-FLUOROPHENYL)BORONIC ACID - Gsrs. (n.d.). Retrieved from [Link]

Sources

- 1. Phenylboronic acid – preparation and application - Georganics [georganics.sk]

- 2. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]

- 3. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 4. sites.pitt.edu [sites.pitt.edu]

- 5. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

Technical Guide: Solubility & Handling of 3-(Ethylcarbamoyl)-4-fluorophenylboronic acid

[1][2]

Molecular Weight:2Part 1: Executive Summary & Physicochemical Profile[2][3]

This compound is a bifunctionalized arylboronic acid featuring an electron-withdrawing fluorine atom at the para position (relative to boron) and an ethyl amide moiety at the meta position.[1][2] This substitution pattern dictates its solubility landscape: the amide group introduces hydrogen-bond donor/acceptor capability, enhancing solubility in polar organic solvents compared to unfunctionalized fluorophenylboronic acids, while the fluorine atom modulates the pKa of the boronic acid group.[3]

Key Physicochemical Parameters[1][2][3][4][5][6][7][8][9]

| Property | Value / Description | Notes |

| Physical State | White to off-white solid | Hygroscopic; tends to form boroxines (anhydrides) upon storage.[1][2] |

| pKa (Boronic Acid) | ~7.8 – 8.2 (Estimated) | Lower than phenylboronic acid (8.[2]8) due to electron-withdrawing F and Amide groups.[1][2] |

| LogP (Predicted) | ~1.2 – 1.6 | Moderately lipophilic; suitable for cell-permeable applications.[2] |

| H-Bond Donors | 3 (2 from B-OH, 1 from Amide N-H) | Critical for solubility in alcohols and DMSO.[1][2] |

| H-Bond Acceptors | 3 (2 from B-OH, 1 from Amide C=O) | Facilitates solvation in water at basic pH.[1][2] |

Part 2: Solubility Landscape

The solubility of arylboronic acids is governed by the equilibrium between the neutral trigonal acid, the tetrahedral boronate anion (at high pH), and the cyclic boroxine anhydride (in dry state).[3]

Organic Solvents (Stock Preparation)

-

Dimethyl Sulfoxide (DMSO): Primary Solvent. The compound is highly soluble (>50 mM) in DMSO due to the solvent's ability to disrupt intermolecular hydrogen bonding of the boronic acid dimer.[2]

-

Recommendation: Prepare 50 mM or 100 mM stocks in anhydrous DMSO.[2]

-

-

Methanol / Ethanol: Good Solubility. Soluble (>20 mM) due to solvation of the amide and boronic acid hydroxyls.[2]

-

Caution: Avoid storing in alcohols for prolonged periods (weeks) to prevent formation of boronic esters (solvolysis).

-

-

Dichloromethane (DCM) / Ethyl Acetate: Moderate/Low Solubility. The polar amide group reduces solubility in non-polar organic solvents compared to simple phenylboronic acids.[2]

Aqueous Media[1][2][10][11][12]

-

Neutral pH (Water/PBS pH 7.4): Low Solubility (<1 mM). The neutral form predominates.[2] The hydrophobic fluorophenyl core limits dissolution, despite the amide's polarity.

-

Basic pH (> pH 9.0): High Solubility. Addition of base (NaOH, K₂CO₃) converts the neutral acid to the tetrahedral boronate anion [Ar-B(OH)₃]⁻, which is highly water-soluble.[2]

-

Application: In Suzuki couplings, the base plays the dual role of activating the boron for transmetallation and solubilizing the reagent.[3]

-

Boroxine Equilibrium (The "Dry" Trap)

Upon drying or storage, 3 molecules of the boronic acid dehydrate to form a cyclic boroxine (anhydride).[3] This solid is often less soluble initially but hydrolyzes back to the monomeric acid in the presence of water or protic solvents.[2][3]

Part 3: Experimental Protocols

Protocol A: Preparation of 50 mM Stock Solution

Objective: Create a stable, precipitate-free stock for biological assays or chemical synthesis.[2]

-

Weighing: Weigh 10.55 mg of this compound.

-

Note: Handle quickly to minimize moisture absorption.[2]

-

-

Solvent Addition: Add 1.0 mL of high-grade anhydrous DMSO.

-

Dissolution: Vortex vigorously for 30 seconds. If solid persists, sonicate in a water bath at 35°C for 2 minutes.

-

Check: Solution must be completely clear.

-

-

Storage: Aliquot into amber vials. Store at -20°C. Stable for 3-6 months. Avoid repeated freeze-thaw cycles to prevent boroxine precipitation.[1]

Protocol B: Aqueous Dilution for Biological Assays

Objective: Dilute DMSO stock into aqueous buffer without crashing out the compound.

-

Pre-warm: Warm the DMSO stock to 37°C to ensure complete dissolution.

-

Stepwise Addition:

-

Limit: Keep final DMSO concentration < 1% (v/v). If precipitation occurs at >100 µM, consider using a solubilizing agent like cyclodextrin or adjusting pH slightly alkaline (pH 8.[2][3]0) if the assay permits.

Protocol C: Solubilization for Suzuki-Miyaura Coupling

Objective: Solubilize the reagent in a biphasic reaction mixture.

-

Solvent System: Use a mixture of Dioxane:Water (4:1) or Toluene:Ethanol:Water (4:1:1) .[2]

-

Base Addition: Add 2-3 equivalents of K₂CO₃ or Cs₂CO₃ .

-

Mechanism: The base will deprotonate the boronic acid (pKa ~8), forming the soluble boronate species which enters the aqueous phase and interfaces with the organic phase for the coupling reaction.[2][3]

Part 4: Mechanistic Visualization

The following diagram illustrates the equilibrium states of the compound affecting its solubility and reactivity.

Caption: Solubility equilibrium states. The compound exists as a neutral acid in organic stocks, a boronate anion in basic aqueous conditions, and a boroxine anhydride when dried.[3]

Part 5: Troubleshooting & Stability

| Issue | Cause | Solution |

| Precipitation in PBS | pH < pKa; Hydrophobic effect | Limit concentration to <100 µM.[1][2] Ensure DMSO < 1%. Use sonication.[2] |

| Slow Dissolution in DMSO | Boroxine formation (polymeric) | Heat to 40°C and sonicate.[2] The anhydride must hydrolyze/break down.[2][3] |

| Protodeboronation | C-B bond cleavage | Avoid prolonged heating (>80°C) in strong base.[2] The 4-Fluoro group stabilizes the C-B bond relative to electron-rich rings, but the amide can assist hydrolysis if pH is extreme.[1][2] |

References

-

BoronCore . This compound Product Data. Retrieved from (Verified CAS 874219-20-2).[1][2]

-

Hall, D. G. (2011).[2] Structure, Properties, and Preparation of Boronic Acid Derivatives. In Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1][2]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[3] Selection of Boron Reagents for Suzuki-Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

-

PubChem . Compound Summary for similar Fluorophenylboronic Acids. National Library of Medicine.[2][4] Link

Sources

- 1. chembk.com [chembk.com]

- 2. (3-Carbamoyl-4-fluorophenyl)boronic acid | C7H7BFNO3 | CID 44717530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. JP2002047292A - Process for producing phenylboronic acids and triphenylboroxines - Google Patents [patents.google.com]

- 4. (3-Carbamoyl-4-fluorophenyl)boronic acid | C7H7BFNO3 | CID 44717530 - PubChem [pubchem.ncbi.nlm.nih.gov]

Stability and Storage of 3-(Ethylcarbamoyl)-4-fluorophenylboronic acid

Technical Guide for Research & Development

Part 1: Executive Summary & Chemical Profile

3-(Ethylcarbamoyl)-4-fluorophenylboronic acid (CAS: 874219-20-2 ) is a functionalized arylboronic acid used frequently as a building block in Suzuki-Miyaura cross-coupling reactions for medicinal chemistry.[1] Its structural integrity is governed by the equilibrium between the free boronic acid and its cyclic trimeric anhydride (boroxine), as well as its susceptibility to protodeboronation due to the electronic influence of the fluoro- and amido- substituents.[1]

This guide defines the stability mechanisms, optimal storage protocols, and analytical verification methods required to maintain the reagent's efficacy in drug development workflows.

Chemical Identity

| Parameter | Detail |

| IUPAC Name | [3-(Ethylcarbamoyl)-4-fluorophenyl]boronic acid |

| CAS Number | 874219-20-2 |

| Molecular Formula | C₉H₁₁BFNO₃ |

| Molecular Weight | 211.00 g/mol |

| Physical State | White to off-white solid |

| Solubility | Soluble in DMSO, Methanol; sparingly soluble in non-polar solvents.[1] |

| Key Substituents | C3-Ethylcarbamoyl: Hydrogen bond donor/acceptor; influences crystal lattice stability.C4-Fluoro: Electron-withdrawing; modulates Lewis acidity of the boron center.[1] |

Part 2: Stability Mechanisms & Degradation Pathways

Understanding the "why" behind storage failures is critical. This compound faces three primary stability threats: Dehydration (Boroxine Formation) , Protodeboronation , and Oxidation .

Boroxine Formation (Dehydration Equilibrium)

Boronic acids exist in a dynamic equilibrium with their cyclic trimeric anhydrides (boroxines). This is not a degradation in the irreversible sense, but it alters stoichiometry.

-

Mechanism: Three molecules of the acid release three water molecules to form a six-membered B₃O₃ ring.[1][2]

-

Trigger: Low humidity, vacuum drying, or elevated temperatures drive the equilibrium toward the boroxine.

-

Reversibility: The boroxine hydrolyzes back to the acid in the presence of water/moisture.

-

Impact: "Varying amounts of anhydride" is a standard purity disclaimer. However, excessive dehydration can affect weighing accuracy (stoichiometry errors).

Protodeboronation (C-B Bond Cleavage)

This is an irreversible degradation pathway where the carbon-boron bond is cleaved, replacing the boronic acid group with a proton.[1]

-

Mechanism: Base-catalyzed formation of a boronate "ate" complex, followed by ipso-protonation and C-B bond rupture.[1]

-

Substituent Effect: The electron-withdrawing Fluorine at C4 and the Amide at C3 pull electron density from the ring.[1] While this generally stabilizes the boronate anion, it can accelerate deboronation under high pH conditions compared to unsubstituted phenylboronic acid.

-

Trigger: Exposure to moisture (hydrolysis) combined with basic impurities or glass surfaces (which can be slightly alkaline).

Oxidative Deboronation

-

Mechanism: Reaction with atmospheric oxygen (radical mechanism) or peroxides to form the corresponding phenol (3-ethylcarbamoyl-4-fluorophenol).[1]

-

Trigger: Long-term exposure to air, especially in solution or if the solid is finely divided (high surface area).[1]

Visualization of Degradation Pathways

Figure 1: The central boronic acid molecule exists in equilibrium with its anhydride (yellow) but faces irreversible degradation to phenols or deboronated arenes (red) under stress.[1]

Part 3: Storage & Handling Protocols[3][4][5]

To maximize shelf life and experimental reproducibility, the following protocol must be strictly enforced.

Storage Conditions Matrix

| Variable | Requirement | Scientific Rationale |

| Temperature | 2°C to 8°C (Short-term)-20°C (Long-term > 6 months) | Lowers kinetic energy, significantly slowing the rate of oxidation and protodeboronation.[1] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric oxygen and moisture. Argon is preferred due to its higher density, forming a "blanket" over the solid. |

| Container | Amber Glass or Polypropylene | Amber glass blocks UV light (though boronic acids are not highly photo-labile, it prevents radical initiation).[1] Tightly sealed caps (Parafilm) are mandatory. |

| Desiccation | Required | Prevents absorption of atmospheric water which catalyzes protodeboronation and alters the acid/boroxine ratio uncontrollably. |

Handling Workflow

-

Equilibration: Allow the refrigerated container to reach room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid.

-

Weighing: Weigh quickly in air, or preferably inside a glovebox/glovebag if high precision is required.

-

Re-sealing: Purge the headspace with Nitrogen/Argon before re-sealing. Wrap the cap with Parafilm.

Part 4: Analytical Verification (Quality Control)

Before using stored material in critical GMP or late-stage synthesis, verify its purity using these self-validating methods.

¹H NMR Spectroscopy (Purity & Stoichiometry)

NMR is the gold standard for distinguishing the acid from the boroxine and detecting degradation.

-

Solvent: DMSO-d₆ (prevents esterification seen with methanol).[1]

-

Diagnostic Signals:

-

Boronic Acid -B(OH)₂: Broad singlets typically around 8.0–8.5 ppm (concentration dependent).[1]

-

Boroxine: Absence of -OH signals; slight downfield shift of aromatic protons compared to the acid monomer.[1]

-

Degradation (Phenol): New peaks in the aromatic region (upfield shift due to -OH electron donation).[1]

-

Degradation (Deboronated): Loss of the specific aromatic substitution pattern; appearance of a new proton signal at the C1 position.

-

HPLC Analysis (Chemical Purity)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

-

Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).

-

Note: Avoid basic buffers which accelerate degradation on-column.[1]

-

-

Detection: UV at 254 nm (aromatic ring).

-

Artifact Warning: Boronic acids can streak or show broad peaks due to interaction with silanols. High buffer strength or specific "boronic acid compatible" columns may be needed for precise quantitation.

Titration (Functional Purity)

For precise stoichiometry (e.g., large scale coupling), a mannitol titration is recommended.

-

Method: Boronic acids form a complex with D-mannitol, releasing a proton (H⁺) which makes the complex significantly more acidic than the free acid.[1]

-

Protocol: Dissolve sample in water/methanol -> Add excess D-mannitol -> Titrate with standardized NaOH to phenolphthalein endpoint. This quantifies the active boron species, ignoring inert impurities.

Part 5: References

-

Chemical Identity & CAS:

-

General Stability of Boronic Acids:

-

Paper: Hall, D. G.[1] (Ed.).[2][3][4] (2011).[5][6] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1]

-

Mechanism:[3][4] Cox, P. A., et al. (2017). "Base-Catalyzed Aryl-B(OH)₂ Protodeboronation Revisited." Journal of the American Chemical Society.

-

Link:[1]

-

-

Boroxine Equilibrium:

-

Paper: Iovine, P. M., et al. (2010). "Thermodynamics of Boroxine Formation." Dalton Transactions.

-

Link:

-

Sources

- 1. 4-Carboxy-3-fluorophenylboronic acid | C7H6BFO4 | CID 2763201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Covalent organic framework - Wikipedia [en.wikipedia.org]

- 3. hnzchemlibrary.co.nz [hnzchemlibrary.co.nz]

- 4. 4-Fluorophenylboronic Acid | 1765-93-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. (3-Carbamoyl-4-fluorophenyl)boronic acid | C7H7BFNO3 | CID 44717530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (3-Carbamoyl-4-fluorophenyl)boronic acid | C7H7BFNO3 | CID 44717530 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-(Ethylcarbamoyl)-4-fluorophenylboronic Acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction